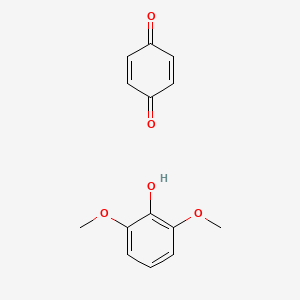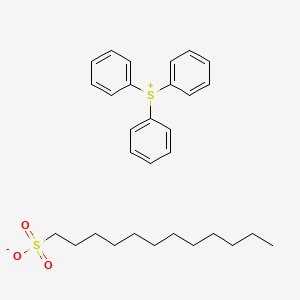
Triphenylsulfanium dodecane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsulfanium dodecane-1-sulfonate is an organic compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a triphenylsulfanium cation and a dodecane-1-sulfonate anion, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfanium dodecane-1-sulfonate typically involves the reaction of triphenylsulfanium chloride with sodium dodecane-1-sulfonate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ph3SCl+NaC12H25SO3→Ph3S+C12H25SO3−
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Triphenylsulfanium dodecane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or arylated sulfonium salts.
Scientific Research Applications
Triphenylsulfanium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents
Mechanism of Action
The mechanism of action of triphenylsulfanium dodecane-1-sulfonate involves its interaction with molecular targets through its sulfonium and sulfonate groups. The compound can form ionic bonds with negatively charged sites on proteins or cell membranes, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Triphenylsulfonium triflate
- Triphenylsulfonium nonaflate
- Sodium dodecyl benzene sulfonate
Uniqueness
Triphenylsulfanium dodecane-1-sulfonate is unique due to its combination of a bulky triphenylsulfanium cation and a long-chain dodecane-1-sulfonate anion. This structure imparts distinct amphiphilic properties, making it highly effective in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
565469-26-3 |
|---|---|
Molecular Formula |
C30H40O3S2 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
dodecane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C12H26O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h1-15H;2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |
InChI Key |
JRBMRCCUPJKYSR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



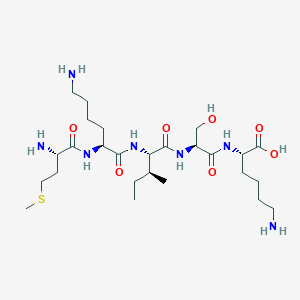

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
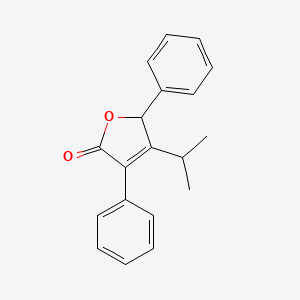
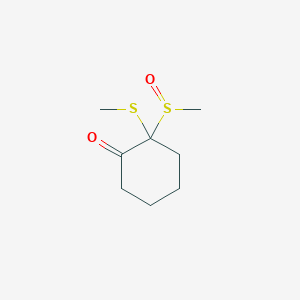

![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)
![2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14214442.png)
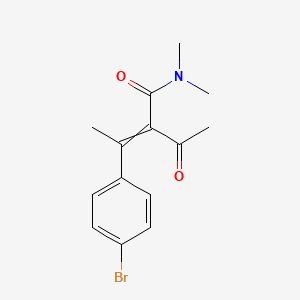
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
